molecular formula C17H15N7O B2850411 5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 443329-63-3

5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2850411
CAS No.: 443329-63-3
M. Wt: 333.355
InChI Key: YRYZMQIQIBCUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical reagent, 5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide, is a sophisticated heterocyclic compound designed for pharmaceutical and biological research. Its structure integrates multiple privileged pharmacophores, including a tetrazolo[1,5-a]pyrimidine core and a pendant pyridine ring, which are frequently employed in medicinal chemistry to target a range of enzymes and receptors. The tetrazole moiety is a well-known bioisostere for carboxylic acids and other acidic groups, capable of influencing a compound's bioavailability, metabolic stability, and binding affinity . Fused tetrazolo-pyrimidine systems, in particular, are subjects of significant interest in early-stage drug discovery for their potential to modulate various biological pathways. The specific research applications for this compound are derived from its structural features. The pyridine and N-phenyl substituents suggest potential for kinase inhibition, as similar scaffolds are found in compounds developed as Interleukin-1 Receptor Associated Kinase 4 (IRAK4) modulators for investigating autoimmune and inflammatory disorders . Furthermore, structurally related tetrazole-containing heterocycles have demonstrated notable pharmacological activities in preclinical models, including effects on the central nervous system, with some analogues showing significant antidepressant-like properties by potentially interacting with serotoninergic systems such as the 5-HT1A receptor . This compound is offered to the research community as a key intermediate or a chemical probe for developing novel therapeutic agents, studying signal transduction pathways, and exploring structure-activity relationships in hit-to-lead optimization campaigns.

Properties

IUPAC Name

5-methyl-N-phenyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O/c1-11-14(16(25)20-13-5-3-2-4-6-13)15(12-7-9-18-10-8-12)24-17(19-11)21-22-23-24/h2-10,15H,1H3,(H,20,25)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYZMQIQIBCUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, including the formation of the tetrazole ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under specific conditions to form the tetrazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile, and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of 5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

The tetrazolo[1,5-a]pyrimidine core distinguishes the target compound from related scaffolds:

Compound Core Nitrogen Atoms in Fused Ring Key Structural Features Reference
Tetrazolo[1,5-a]pyrimidine 4 (tetrazole) + 2 (pyrimidine) High nitrogen content; potential for diverse binding modes Target
Triazolo[1,5-a]pyrimidine 3 (triazole) + 2 (pyrimidine) Reduced steric hindrance; common in kinase inhibitors
Pyrazolo[1,5-a]pyrimidine 2 (pyrazole) + 2 (pyrimidine) Lower electron-withdrawing effect; prevalent in CNS agents
Thiazolo[4,5-d]pyrimidine 2 (thiazole) + 2 (pyrimidine) Sulfur atom enhances polarizability; used in antimicrobials

Key Insight : The tetrazolo core’s high nitrogen density may improve binding to metal ions or polar protein pockets compared to triazolo or pyrazolo analogs.

Substituent Analysis

Substituent positioning and electronic properties critically influence activity:

Compound Substituents at Key Positions Electronic Effects Reference
Target Compound 5-Me, 6-(N-Ph carboxamide), 7-(Py-4-yl) Moderate lipophilicity; pyridine enhances solubility Target
5-Amino-7-(4-phenyl)-triazolo[1,5-a]pyrimidine 5-NH2, 7-Ph Amino group increases polarity; limited steric bulk
5-(Trifluoromethyl)phenyl-dihydropyrazolo[1,5-a]pyrimidine 5-CF3, 7-ketone CF3 group enhances metabolic stability
7-(4-Methoxyphenyl)-pyrazolo[1,5-a]pyrimidine 7-(4-MeOPh), 3-carboxamide Methoxy improves solubility; carboxamide aids H-bonding

Key Insight : The target’s pyridyl group may offer superior solubility over purely aromatic substituents (e.g., phenyl or trifluoromethylphenyl), while the methyl group balances lipophilicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide?

  • Methodological Answer : The synthesis typically involves cyclization of precursor molecules under acidic or basic conditions. For example, tetrazolo[1,5-a]pyrimidine cores are often assembled via condensation reactions, followed by functionalization of substituents like the pyridinyl and phenyl groups. Catalysts such as TMDP (trimethylenediamine phosphate) in ethanol/water mixtures (1:1 v/v) are used to enhance yield and regioselectivity . Solvent choice (e.g., ethanol, water) and temperature control are critical to minimize by-products .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and X-ray crystallography. NMR identifies proton environments and carbon frameworks, while MS validates molecular weight. X-ray crystallography resolves bond lengths, angles, and spatial configurations, particularly for regiochemistry verification in the tetrazolo-pyrimidine core .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : The compound’s tetrazolo-pyrimidine scaffold is studied for its potential as a kinase inhibitor or receptor modulator. Its pyridinyl and phenyl substituents may enhance binding affinity to biological targets like enzymes or GPCRs. Preliminary assays could include enzyme inhibition studies (e.g., fluorescence-based assays) or cellular viability tests to evaluate anticancer or anti-inflammatory activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer : Optimization involves systematic variation of parameters:

  • Catalysts : TMDP or alternative bases (e.g., piperidine derivatives) to reduce side reactions .
  • Solvent systems : Binary mixtures (ethanol/water) improve solubility of intermediates .
  • Temperature : Controlled heating (e.g., reflux at 80°C) ensures complete cyclization without decomposition.
  • Workup : Purification via column chromatography or recrystallization enhances purity. Yield tracking via HPLC or TLC ensures reproducibility .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. Strategies include:

  • Variable-temperature NMR : To detect tautomeric equilibria or conformational flexibility.
  • DFT calculations : Compare computed NMR chemical shifts with experimental data to identify dominant tautomers.
  • Complementary techniques : Use IR spectroscopy to validate functional groups and MS/MS for fragmentation patterns .

Q. What computational methods predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses to receptors (e.g., kinases). Focus on hydrogen bonding with the carboxamide group and π-π stacking with the pyridinyl ring.
  • MD simulations : Assess binding stability over time (e.g., 100-ns trajectories) in explicit solvent.
  • QSAR models : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl) on bioactivity using datasets from analogous tetrazolo-pyrimidines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.